α7/5-HT3 Selectivity Ratio: Nelonicline vs Encenicline (EVP-6124)
Nelonicline demonstrates an approximately 10-fold selectivity window for α7 nAChR (Ki = 12.3 nM) over the 5-HT3 receptor (Ki = 140 nM) in radioligand binding assays [1]. In contrast, encenicline (EVP-6124)—another α7 nAChR partial agonist advanced to Phase 3—inhibits the 5-HT3 receptor by 51% at 10 nM, the lowest concentration tested, which is essentially equipotent with its α7 binding affinity (Ki ≈ 9.98 nM) [2]. This near-equal affinity at 5-HT3 receptors has been implicated in the dose-limiting gastrointestinal adverse events that led to the FDA-imposed clinical hold on encenicline's Phase 3 Alzheimer's program in 2015 [3]. Nelonicline's wider α7/5-HT3 selectivity margin may reduce the contribution of 5-HT3-mediated gastrointestinal effects, consistent with its favorable safety profile in Phase 2b trials where constipation was reported in only 5.8% of ABT-126-treated subjects vs 0% placebo, with no serious GI safety signals [4].
| Evidence Dimension | α7 nAChR vs 5-HT3 receptor selectivity ratio (Ki_5HT3 / Ki_α7) |
|---|---|
| Target Compound Data | Nelonicline: Ki(α7) = 12.3 nM; Ki(5-HT3) = 140 nM; selectivity ratio ≈ 11.4-fold |
| Comparator Or Baseline | Encenicline: Ki(α7) ≈ 9.98 nM; 5-HT3 inhibited 51% at 10 nM (equipotent range); selectivity ratio ≈ 1-fold. Varenicline: Ki(α7) = 620 nM; Ki(5-HT3) = 350 nM; ratio = 0.56-fold (inverse selectivity). |
| Quantified Difference | Nelonicline α7/5-HT3 selectivity is ~11-fold vs encenicline's ~1-fold and varenicline's ~0.6-fold. |
| Conditions | Radioligand binding: [3H]-α-bungarotoxin displacement for α7 in human brain membranes; [3H]-GR65630 or functional assays for 5-HT3. Encenicline 5-HT3 data at 10 nM in functional assay. |
Why This Matters
For researchers selecting an α7 nAChR agonist tool compound, nelonicline's wider α7/5-HT3 selectivity window reduces the confounding variable of 5-HT3-mediated effects, which is critical for interpreting in vivo behavioral and gastrointestinal safety data.
- [1] Gault LM, et al. ABT-126 monotherapy in mild-to-moderate Alzheimer's dementia. Alzheimers Res Ther. 2016;8(1):44. (Reports Ki α7 = 12–14 nM and Ki 5-HT3 = 140 nM, ~10-fold selectivity.) View Source
- [2] Encenicline (EVP-6124) Product Data Sheet. PeptideDB. Ki(α7) = 9.98 nM; 5-HT3 inhibition 51% at 10 nM. View Source
- [3] FierceBiotech. Feds clamp a hold on Forum's PhIII Alzheimer's study following GI events. 14 Sep 2015. View Source
- [4] Haig G, et al. The α7 Nicotinic Agonist ABT-126 in the Treatment of Cognitive Impairment Associated with Schizophrenia in Nonsmokers. Neuropsychopharmacology. 2016;41(12):2893-2902. (Constipation 5.8% ABT-126 vs 0% placebo.) View Source
